![molecular formula C15H12N2 B1353095 N-phenylquinolin-4-amine CAS No. 30696-07-2](/img/structure/B1353095.png)
N-phenylquinolin-4-amine
Overview
Description
N-phenylquinolin-4-amine is a chemical compound with the molecular formula C15H12N2 . It is used in various applications in industrial and synthetic organic chemistry .
Synthesis Analysis
N-phenylquinolin-4-amine has been synthesized and evaluated for their α-glucosidase inhibitory and antioxidant properties . The synthesis involved the creation of quinoline-based hybrids .
Molecular Structure Analysis
The molecular structure of N-phenylquinolin-4-amine is characterized by a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 220.27 g/mol .
Chemical Reactions Analysis
N-phenylquinolin-4-amine is part of the quinoline family of compounds, which have been extensively studied for their chemical reactions . Recent research has focused on the synthesis of biologically and pharmaceutically active quinoline and its analogues .
Physical And Chemical Properties Analysis
N-phenylquinolin-4-amine has a molecular weight of 220.27 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 380.2±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .
Scientific Research Applications
Chemical Synthesis and Material Science
N-phenylquinolin-4-amine is used in chemical synthesis and material science research. Scientists utilize this compound for creating various derivatives that have potential applications in different fields, such as life sciences and chromatography .
Drug Design and Bioisosteric Replacement
In pharmaceutical research, N-phenylquinolin-4-amine derivatives are designed based on bioisosteric similarities with other therapeutic agents. This approach is used to synthesize new compounds with potential medicinal properties .
Molecular Modelling and EGFR Inhibition
This compound plays a role in molecular modelling, particularly in the development of 3D receptor-based QSAR models for inhibitors of EGFR kinase, which is significant in cancer research .
mTOR Pathway Inhibition
N-phenylquinolin-4-amine derivatives have been identified as potent inhibitors of the mTOR pathway, which is crucial for cell proliferation and survival. This makes them valuable for cancer therapy research .
Safety And Hazards
properties
IUPAC Name |
N-phenylquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)17-15-10-11-16-14-9-5-4-8-13(14)15/h1-11H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTUTGBOQZQBMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408552 | |
Record name | N-phenylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylquinolin-4-amine | |
CAS RN |
30696-07-2 | |
Record name | N-phenylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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